molecular formula C21H17ClN2O4S B3638186 N-[4-[(3-acetylphenyl)sulfamoyl]phenyl]-2-chlorobenzamide

N-[4-[(3-acetylphenyl)sulfamoyl]phenyl]-2-chlorobenzamide

Cat. No.: B3638186
M. Wt: 428.9 g/mol
InChI Key: VSLDAMUKFJBQMN-UHFFFAOYSA-N
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Description

N-[4-[(3-acetylphenyl)sulfamoyl]phenyl]-2-chlorobenzamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes an acetylphenyl group, a sulfamoyl group, and a chlorobenzamide moiety. Its molecular formula is C16H16N2O4S, and it has a molecular weight of approximately 332.37 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[(3-acetylphenyl)sulfamoyl]phenyl]-2-chlorobenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3-acetylphenylamine with chlorosulfonic acid to form the corresponding sulfonamide. This intermediate is then reacted with 4-aminobenzoyl chloride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. Advanced techniques such as continuous flow reactors and automated synthesis systems are often utilized to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

N-[4-[(3-acetylphenyl)sulfamoyl]phenyl]-2-chlorobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-[(3-acetylphenyl)sulfamoyl]phenyl]-2-chlorobenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-[(3-acetylphenyl)sulfamoyl]phenyl]-2-chlorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction often involves the formation of hydrogen bonds, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-[(3-acetylphenyl)sulfamoyl]phenyl]-2-chlorobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the acetylphenyl group enhances its reactivity, while the sulfamoyl and chlorobenzamide moieties contribute to its binding affinity and specificity towards certain molecular targets .

Properties

IUPAC Name

N-[4-[(3-acetylphenyl)sulfamoyl]phenyl]-2-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O4S/c1-14(25)15-5-4-6-17(13-15)24-29(27,28)18-11-9-16(10-12-18)23-21(26)19-7-2-3-8-20(19)22/h2-13,24H,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSLDAMUKFJBQMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-[(3-acetylphenyl)sulfamoyl]phenyl]-2-chlorobenzamide
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N-[4-[(3-acetylphenyl)sulfamoyl]phenyl]-2-chlorobenzamide
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N-[4-[(3-acetylphenyl)sulfamoyl]phenyl]-2-chlorobenzamide
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N-[4-[(3-acetylphenyl)sulfamoyl]phenyl]-2-chlorobenzamide
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N-[4-[(3-acetylphenyl)sulfamoyl]phenyl]-2-chlorobenzamide
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N-[4-[(3-acetylphenyl)sulfamoyl]phenyl]-2-chlorobenzamide

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